![molecular formula C24H28N4O3S2 B11300167 [4-(1,3-benzothiazol-2-yl)piperidin-1-yl][1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]methanone](/img/structure/B11300167.png)
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl][1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a tetrahydroindazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE can be achieved through a multi-step process involving the formation of the benzothiazole and indazole rings, followed by their coupling. Common synthetic methods include:
Formation of Benzothiazole Ring: This can be synthesized via the cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
Formation of Indazole Ring: The indazole ring can be synthesized through the reaction of hydrazines with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole and indazole derivatives using appropriate linking reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and indazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties.
Anti-Tubercular Agents: Recent studies have shown that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis.
Industry
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
Agriculture: Possible applications as pesticides or herbicides due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the benzothiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis, while the indazole ring may interact with receptors or enzymes in human cells. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives.
Indazole Derivatives: Compounds such as 1H-indazole and its substituted forms.
Uniqueness
The unique combination of benzothiazole, piperidine, and indazole rings in [4-(1,3-BENZOTHIAZOL-2-YL)-1-PIPERIDINYL][1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL]METHANONE provides it with distinct chemical and biological properties that are not found in simpler derivatives. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C24H28N4O3S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-yl]methanone |
InChI |
InChI=1S/C24H28N4O3S2/c29-24(27-12-9-16(10-13-27)23-25-19-6-2-4-8-21(19)32-23)22-18-5-1-3-7-20(18)28(26-22)17-11-14-33(30,31)15-17/h2,4,6,8,16-17H,1,3,5,7,9-15H2 |
InChI Key |
JKDLGBICGKQFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300084.png)
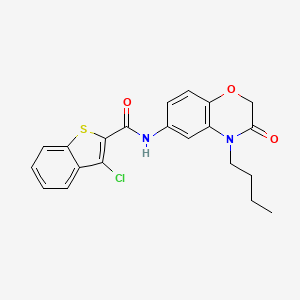
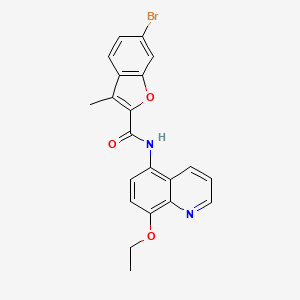
![2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11300099.png)
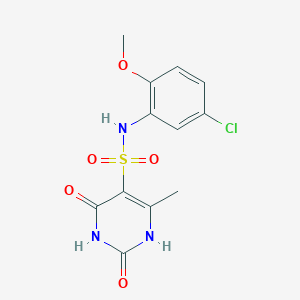
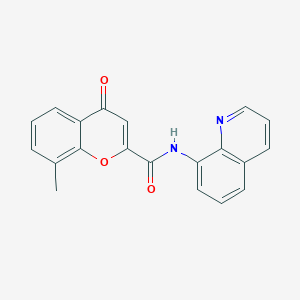
![N-(2,5-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300125.png)
![Ethyl 3-({[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11300130.png)
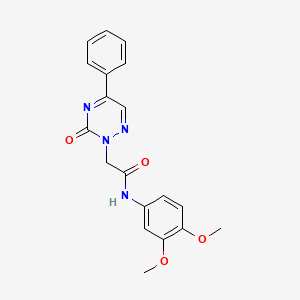
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11300160.png)
![N-(2-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11300174.png)
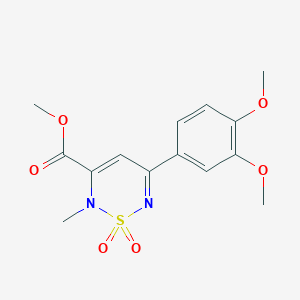

![N-(3-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300187.png)
